molecular formula C16H13ClN4O2S B2454002 (E)-2-(4-chlorophenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)ethenesulfonamide CAS No. 1173311-60-8

(E)-2-(4-chlorophenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)ethenesulfonamide

Cat. No. B2454002
CAS RN: 1173311-60-8
M. Wt: 360.82
InChI Key: LESZIUQWNMOURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-chlorophenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)ethenesulfonamide, also known as CPI-1205, is a small molecule inhibitor that targets the histone methyltransferase enhancer of zeste homolog 2 (EZH2). EZH2 is a catalytic subunit of the polycomb repressive complex 2 (PRC2) which is responsible for the methylation of histone H3 at lysine 27, leading to gene silencing. CPI-1205 has shown potential as a therapeutic agent for the treatment of cancer and other diseases.

Scientific Research Applications

While these applications highlight the versatility of EN300-26609186, ongoing research continues to uncover additional uses and mechanisms of action. Keep in mind that scientific investigations evolve, and new findings may emerge over time . If you’d like more detailed information on any specific field, feel free to ask! 😊

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-(6-pyrazol-1-ylpyridin-3-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c17-14-4-2-13(3-5-14)8-11-24(22,23)20-15-6-7-16(18-12-15)21-10-1-9-19-21/h1-12,20H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESZIUQWNMOURX-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)NS(=O)(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C2=NC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]ethene-1-sulfonamide

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